![molecular formula C11H15N3 B3351910 2-Tert-butylimidazo[1,2-a]pyridin-3-amine CAS No. 406207-72-5](/img/structure/B3351910.png)

2-Tert-butylimidazo[1,2-a]pyridin-3-amine

Vue d'ensemble

Description

Unfortunately, there is limited information available on the description of "2-Tert-butylimidazo[1,2-a]pyridin-3-amine" .

Synthesis Analysis

The synthesis of “this compound” has been studied in the context of its antimicrobial potency . The compound was synthesized and investigated for its antimicrobial potency against a panel of bacterial (Gram-positive and Gram-negative bacteria) and fungal pathogens . Other studies have also explored the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its antimicrobial potency . Other studies have also explored the chemical reactions of imidazo[1,2-a]pyridin-3-amine derivatives .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available on the physical and chemical properties of "this compound" .Applications De Recherche Scientifique

Crystal Structure and Analysis

The study of crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine, provides insight into the molecular arrangement and intermolecular interactions of these compounds. These analyses are crucial for understanding the physical properties and chemical reactivity of materials, facilitating their application in various scientific research fields (Dhanalakshmi et al., 2018).

Synthetic Methodologies

Research into the synthesis of pyrido[1,2-a]benzimidazoles, which share a structural similarity with 2-tert-butylimidazo[1,2-a]pyridin-3-amine, reveals the importance of acid additives in direct copper-catalyzed amination processes. This highlights the broader utility of these methodologies in constructing complex heteroaromatic compounds, which are of interest in medicinal chemistry and materials science (Masters et al., 2011).

Ionic Liquid Promoted Synthesis

The use of ionic liquids in the synthesis of 3-aminoimidazo[1,2-a]pyridines, including derivatives of this compound, demonstrates an efficient, green, and reusable catalytic system. This approach not only enhances yields but also simplifies reaction workups, underscoring the significance of ionic liquids in modern synthetic chemistry (Shaabani et al., 2006).

Anticancer and Antimicrobial Applications

The development of metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, including those derived from 1-benzyl-3-tert-butylimidazol-2-ylidene, showcases the potential of imidazo[1,2-a]pyridine derivatives in biomedical applications. These complexes exhibit potent anticancer and significant antimicrobial properties, presenting a promising avenue for the development of new therapeutic agents (Ray et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine, also referred to as Probe II, are Candida spp. and the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . In the context of Candida spp., Probe II exhibits potent antifungal activity, particularly against multidrug-resistant strains . As for EAAT3, it plays a crucial role in the regulation of glutamatergic transmission in the mammalian central nervous system .

Mode of Action

Probe II interacts with its targets in a unique way. In the case of Candida spp., it inhibits the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death . On the other hand, Probe II acts as an inhibitor of EAAT3, showing a preference for this subtype over EAAT1,2,4 .

Biochemical Pathways

The key biochemical pathway affected by Probe II in Candida spp. is the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a critical enzyme in this pathway, Probe II prevents the formation of ergosterol, leading to fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .

Result of Action

The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, indicating its effectiveness in eliminating Candida spp . In the context of EAAT3, Probe II acts as a selective inhibitor, potentially modulating glutamatergic transmission .

Safety and Hazards

Orientations Futures

The future directions for “2-Tert-butylimidazo[1,2-a]pyridin-3-amine” could involve further development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Other studies have also suggested the potential of imidazo[1,2-a]pyridine analogues as antituberculosis agents .

Analyse Biochimique

Biochemical Properties

. Among the different types of pathogens, Probe II showed excellent antifungal activity against fungal pathogens .

Cellular Effects

In the context of cellular effects, 2-Tert-butylimidazo[1,2-a]pyridin-3-amine has shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol . This inhibition leads to a decrease in ergosterol levels, disrupting the integrity of the fungal cell membrane and leading to cell death .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Dosage Effects in Animal Models

. Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Metabolic Pathways

The metabolic pathways of this compound are not fully understood. Its ability to inhibit the enzyme CYP51 suggests that it may interact with the ergosterol biosynthesis pathway .

Propriétés

IUPAC Name |

2-tert-butylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHJDRQRENTAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N2C=CC=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

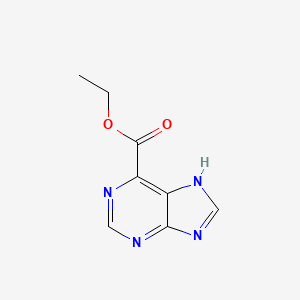

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

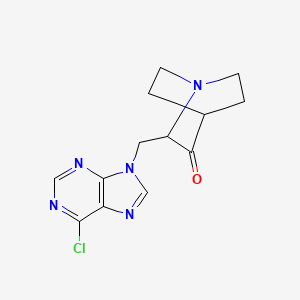

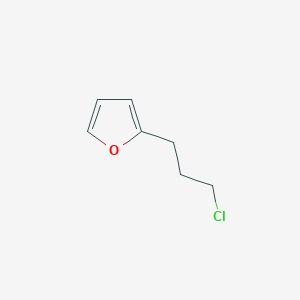

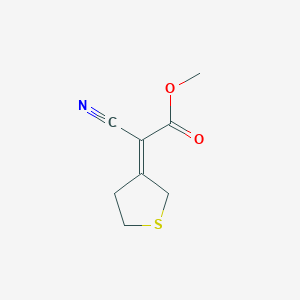

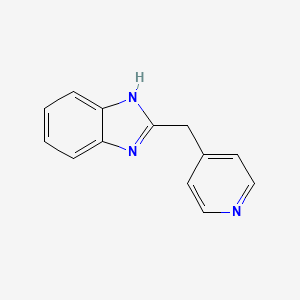

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3351843.png)